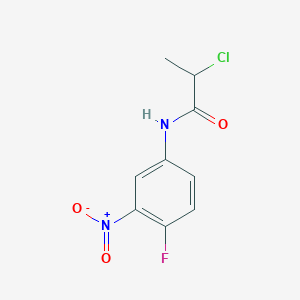
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is an organic compound with the molecular formula C9H8ClFN2O3 It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring, along with a propanamide moiety
作用机制
Target of Action
The primary target of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is the penicillin-binding proteins (PBPs) in bacterial cell walls. PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, making them a common target for antibacterial agents .
Mode of Action
This compound interacts with PBPs by binding to their active sites. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which are essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .
Biochemical Pathways
The inhibition of PBPs affects the peptidoglycan biosynthesis pathway . This pathway is responsible for producing the peptidoglycan layer, a critical component of the bacterial cell wall. Disruption of this pathway leads to the accumulation of peptidoglycan precursors and the eventual breakdown of the cell wall structure .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is primarily excreted unchanged in the urine, suggesting renal clearance as the main route of elimination .
Result of Action
At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s effectiveness against drug-resistant strains of bacteria, such as Klebsiella pneumoniae , highlights its potential as a valuable antibacterial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance:
- Interactions : The presence of other antibacterial agents can enhance or diminish its activity. For example, synergistic effects have been observed when combined with certain antibiotics, such as meropenem and imipenem .
Overall, this compound shows promise as an effective antibacterial agent with a robust mechanism of action and favorable pharmacokinetic properties.
: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae : Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide typically involves multiple steps starting from commercially available precursors. One common route includes the nitration of a fluorobenzene derivative to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves the formation of the propanamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to minimize by-products and enhance the purity of the final product .
化学反应分析
Types of Reactions
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Reduction: Conversion to 2-chloro-N-(4-fluoro-3-aminophenyl)propanamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential antibacterial properties, particularly against resistant strains of bacteria.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-aminophenyl)propanamide
Uniqueness
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is unique due to the specific combination of chloro, fluoro, and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXQXLMDSBTRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














